molecular formula C17H16ClNO5 B2609192 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-chlorophenoxy)acetamide CAS No. 1172037-03-4

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-chlorophenoxy)acetamide

Cat. No.: B2609192
CAS No.: 1172037-03-4
M. Wt: 349.77
InChI Key: MAYHPTBZQGMNJB-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-chlorophenoxy)acetamide is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole ring, a chlorophenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-chlorophenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative and the chlorophenoxy compound. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study its interactions with biological macromolecules, such as enzymes and receptors. It can also serve as a probe to investigate cellular processes.

Medicine: The compound has potential medicinal applications, including its use as a lead compound in drug discovery. Its biological activity may be explored for therapeutic purposes, such as in the treatment of diseases.

Industry: In industry, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-chlorophenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical events that result in its biological activity. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(benzo[d][1,3]dioxol-5-yloxy)ethanamine

  • 2-(4-chlorophenoxy)acetamide

  • N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide

Uniqueness: N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-chlorophenoxy)acetamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO5/c18-12-1-3-13(4-2-12)22-10-17(20)19-7-8-21-14-5-6-15-16(9-14)24-11-23-15/h1-6,9H,7-8,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYHPTBZQGMNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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